molecular formula C11H19N3O2 B14917083 3-(Tert-butylamino)-N-(5-methylisoxazol-3-yl)propanamide

3-(Tert-butylamino)-N-(5-methylisoxazol-3-yl)propanamide

Cat. No.: B14917083
M. Wt: 225.29 g/mol
InChI Key: BZESDUAZDQXKNV-UHFFFAOYSA-N
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Description

3-(Tert-butylamino)-N-(5-methylisoxazol-3-yl)propanamide is a synthetic organic compound featuring a propanamide backbone with two key substituents: a tert-butylamino group at the 3-position and a 5-methylisoxazol-3-yl group as the amide nitrogen substituent.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

3-(tert-butylamino)-N-(5-methyl-1,2-oxazol-3-yl)propanamide

InChI

InChI=1S/C11H19N3O2/c1-8-7-9(14-16-8)13-10(15)5-6-12-11(2,3)4/h7,12H,5-6H2,1-4H3,(H,13,14,15)

InChI Key

BZESDUAZDQXKNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCNC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butylamino)-N-(5-methylisoxazol-3-yl)propanamide typically involves the reaction of tert-butylamine with a suitable precursor containing the 5-methylisoxazol-3-yl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and may require catalysts or reagents like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butylamino)-N-(5-methylisoxazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(Tert-butylamino)-N-(5-methylisoxazol-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Tert-butylamino)-N-(5-methylisoxazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group may facilitate binding to these targets, while the methylisoxazolyl group may modulate the compound’s activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Sulfonamide Derivatives with 5-Methylisoxazole Moieties

Compounds such as 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide (7) and 3-(1-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thioureido)propanoic acid (6a) () share the 5-methylisoxazole group but differ in their sulfonamide and thiourea substituents. Key distinctions include:

  • Synthesis Yields : Compound 7 was synthesized in 68.6% yield using HBTU-mediated coupling, while 6a achieved a higher yield (95.7%) via thiourea formation .
  • Bioactivity: These derivatives were evaluated for anticancer properties, though the tert-butylamino group in the target compound may alter solubility and binding affinity compared to sulfonamides .

Thiol-Functionalized Benzosiloxaborole Derivatives

3-((5,7-Difluoro-3-hydroxy-1,3-dihydrobenzo[c][1,2,5]oxasilaborol-6-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide (11) () features a silaborole-thioether linkage instead of the tert-butylamino group. Notable differences:

  • Synthetic Efficiency : This compound was synthesized in 90% yield, demonstrating the robustness of thiol-ene reactions for functionalization .

Benzimidazole-Linked Propanamides

2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (8) () replaces the tert-butylamino group with a benzimidazole ring. Key observations:

  • Spectral Data : IR spectroscopy revealed a strong carbonyl stretch at 1678 cm⁻¹, consistent with the amide bond. The benzimidazole substituent may enhance π-π stacking interactions in biological systems compared to the tert-butyl group .
  • Molecular Weight : At 284 g/mol, this compound is heavier than the target compound (estimated ~265 g/mol), affecting pharmacokinetics .

Chlorinated Acetamide/Propanamide Analogs

Compounds like 3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide () and 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide () highlight the impact of halogen substituents:

  • Reactivity: Chlorine atoms may increase electrophilicity, posing reactivity differences compared to the stable tert-butylamino group .
  • Hazard Profile : Similar compounds are classified as irritants (e.g., ), suggesting that the tert-butyl group in the target compound could reduce toxicity .

Tabular Comparison of Key Compounds

Compound Name Molecular Formula Key Substituent Synthesis Yield Notable Spectral Data
3-(Tert-butylamino)-N-(5-methylisoxazol-3-yl)propanamide (Target) C₁₃H₂₁N₃O₂ Tert-butylamino, 5-methylisoxazole N/A N/A (inferred similar to )
3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide (7) C₁₉H₂₁N₅O₅S₂ Sulfamoylphenyl 68.6% 1H-NMR: δ 2.32 (s, CH₃)
3-((5,7-Difluoro-3-hydroxybenzosiloxaborol-6-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide (11) C₁₅H₁₇BF₂N₃O₃SSi Silaborole-thioether 90% HRMS: [M + H]+ 396.0815
2-(1-methyl-1H-benzimidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (8) C₁₅H₁₆N₄O₂ Benzimidazole Not reported IR: 1678 cm⁻¹ (C=O)
2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)propanamide C₁₃H₁₅N₃O₂S Aminophenylthio Not reported Molecular weight: 277.34

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